(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
Description
(3S,4S)-4-(Difluoromethyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a stereospecific (3S,4S) configuration and a difluoromethyl (-CF₂H) substituent at the 4-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to the strategic incorporation of fluorine atoms, which are known to enhance pharmacokinetic properties such as metabolic stability, bioavailability, and membrane permeability .
Key structural features include:
- Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1 and carboxylic acid at position 2.
- Stereochemistry: The (3S,4S) configuration ensures specific spatial orientation critical for target interactions.
- Difluoromethyl substituent: The -CF₂H group balances lipophilicity and polarity, influencing solubility and drug-receptor interactions .
Properties
IUPAC Name |
(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-5(8)3-1-9-2-4(3)6(10)11/h3-5,9H,1-2H2,(H,10,11)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOTCZXZDZSIG-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluoromethylation reagents. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and other modern techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid with structurally related pyrrolidine and pyridine derivatives, focusing on substituents, physicochemical properties, and synthetic yields:
Key Observations:
Fluorine Substitution Effects :
- The difluoromethyl (-CF₂H) group in the target compound offers a balance between hydrophobicity and polarity compared to trifluoromethyl (-CF₃) analogs, which are more lipophilic but may hinder solubility .
- Aryl substituents (e.g., 4-methoxyphenyl, difluorophenyl) enhance target binding via π-stacking but reduce metabolic stability compared to aliphatic fluorinated groups .
Stereochemical Impact :
- The (3S,4S) configuration in the target compound contrasts with (3R,4S) or (3S,4R) isomers in analogs, leading to divergent biological activities. For example, (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exhibits high purity (99%) and yield (60%) in opioid ligand synthesis, suggesting stereochemistry influences synthetic efficiency .
Synthetic Feasibility :
- Compounds with tert-butyloxycarbonyl (Boc) or benzyl protecting groups (e.g., ) show improved stability during synthesis but require additional deprotection steps.
Physicochemical Properties :
- Pyridine-based analogs like 4-(trifluoromethyl)-3-pyridinecarboxylic acid exhibit higher melting points (147°C) and densities (1.48 g/cm³) than pyrrolidine derivatives, reflecting stronger intermolecular forces in crystalline states .
Biological Activity
(3S,4S)-4-(Difluoromethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by its unique stereochemistry and the presence of a difluoromethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and possible neuroactive properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and structure-activity relationships (SAR).
Structure and Properties
The molecular structure of this compound includes:
- A five-membered nitrogen-containing pyrrolidine ring.
- A carboxylic acid functional group that can form hydrogen bonds.
- A difluoromethyl substituent that enhances lipophilicity and metabolic stability.
| Property | Details |
|---|---|
| Molecular Formula | C6H10F2N2O2 |
| Molecular Weight | 179.16 g/mol |
| Chirality | (3S,4S) configuration |
| Functional Groups | Carboxylic acid, difluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group facilitates binding through hydrogen bonding with active site residues. The difluoromethyl group is believed to influence the compound's binding affinity and overall pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.
Antifungal Activity
Similar studies have highlighted the antifungal properties of this compound. It has been evaluated for its efficacy against common fungal pathogens, showing promising results that warrant further investigation into its therapeutic potential.
Neuroactive Properties
The structural features of this compound suggest possible neuroactive effects. Compounds with similar pyrrolidine structures have been implicated in modulating neurotransmitter systems, indicating that this compound may influence central nervous system pathways .
Case Studies
- Antimalarial Activity : In a study evaluating pyrrolidine derivatives for antimalarial properties, compounds structurally related to this compound demonstrated significant activity against Plasmodium falciparum strains. The lead compounds showed EC50 values in the nanomolar range, indicating strong potential for further development as antimalarial agents .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the difluoromethyl group significantly impacted biological activity. For instance, replacing difluoromethyl with trifluoromethyl resulted in altered potency against target enzymes, emphasizing the importance of fluorinated substituents in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
